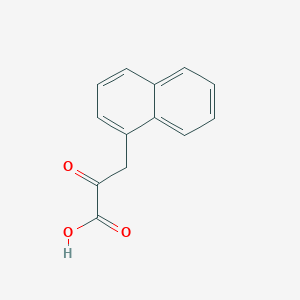

3-(Naphthalen-1-yl)-2-oxopropanoic acid

Description

3-(Naphthalen-1-yl)-2-oxopropanoic acid is a substituted propanoic acid derivative featuring a naphthalene ring attached at the 1-position and a ketone group at the 2-oxo position (Figure 1). Its molecular formula is C₁₃H₁₀O₃, with a molecular weight of 214.22 g/mol. While direct biological activity data are sparse, its structural analogs, such as indole- or phenyl-substituted 2-oxopropanoic acids, are well-documented in metabolic and pharmaceutical contexts .

Properties

Molecular Formula |

C13H10O3 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

3-naphthalen-1-yl-2-oxopropanoic acid |

InChI |

InChI=1S/C13H10O3/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,15,16) |

InChI Key |

MSCJSMVNUFGBHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

- 3-(Naphthalen-2-yl)-2-oxopropanoic acid (CAS: 111726-64-8) shares the same molecular formula but differs in the attachment position of the naphthalene group.

- 3-(Naphthalen-1-ylthio)propanoic acid (CAS: 10446-72-7) replaces the ketone with a thioether group, altering electronic properties and reducing oxidation susceptibility .

Aromatic Substitution Variants

- 3-(3-Indolyl)-2-oxopropanoic acid (indole-3-pyruvic acid, CAS: 392-12-1): Features an indole ring instead of naphthalene. This compound is a key intermediate in tryptophan metabolism, modulating gut microbiota and reducing intestinal inflammation .

- 3-(4-Hydroxy-3-methoxyphenyl)-2-oxopropanoic acid (vanilpyruvic acid): Contains a methoxy-substituted phenyl group, associated with antioxidant properties and roles in lignin biosynthesis .

- 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid: A catechol derivative found in plant stems, linked to phenolic acid metabolism .

Cycloalkenyl Derivatives

- 3-(Cyclohex-2-en-1-yl)-2-oxopropanoic acid: A biosynthetic precursor to salinosporamide A, a proteasome inhibitor produced by Salinispora tropica. Its cyclohexenyl group facilitates enzyme binding during polyketide assembly .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| 3-(Naphthalen-1-yl)-2-oxopropanoic acid | C₁₃H₁₀O₃ | 214.22 | Low aqueous solubility | Naphthalene, ketone, carboxyl |

| 3-(3-Indolyl)-2-oxopropanoic acid | C₁₁H₉NO₃ | 203.19 | Moderate in polar solvents | Indole, ketone, carboxyl |

| 3-(Cyclohex-2-en-1-yl)-2-oxopropanoic acid | C₉H₁₀O₃ | 166.18 | Hydrophobic | Cyclohexene, ketone, carboxyl |

| 3-(4-Hydroxy-3-methoxyphenyl)-2-oxopropanoic acid | C₁₀H₁₀O₅ | 210.18 | Water-soluble | Methoxy, hydroxyl, carboxyl |

Key Observations :

Key Insights :

- Naphthalene derivatives are underexplored in biological systems compared to indole or phenyl analogs.

- The indole variant’s role in tryptophan-kynurenine pathways underscores its importance in gut-liver axis regulation and NAFLD development .

Preparation Methods

Enzymatic Synthesis via Phenylalanine Dehydrogenase

Recent advances in biocatalysis have enabled the efficient synthesis of β-keto acids. A thermostable phenylalanine dehydrogenase (QtPDH) was engineered to catalyze the reductive amination of 3-(naphthalen-1-yl)-2-oxopropanoic acid using NADH as a cofactor . Key parameters include:

-

Substrate specificity : QtPDH exhibited a of 12.3 ± 0.8 s and of 0.45 ± 0.07 mM for the target compound .

-

Reaction conditions : Optimal activity was observed at pH 9.0 and 30°C, achieving >95% conversion in 30 minutes .

-

Product isolation : Post-reaction purification via HPLC (ZORBAX SB-18 column) yielded 99.8% purity .

This method offers sustainability advantages but requires specialized enzyme handling infrastructure.

Microwave-Assisted Hydrolysis of Hydantoin Derivatives

Adapted from phenylpyruvic acid syntheses, microwave irradiation significantly accelerates the hydrolysis of 1-(naphthalen-1-yl)hydantoin precursors . A representative protocol involves:

-

Reactants : 0.1 mol hydantoin derivative, 0.2 mol NaOH in aqueous medium .

-

Microwave parameters : 2450 MHz frequency, 300–400 W power, 10–25 min reaction time .

-

Workup : Acidification to pH 5.0–6.0 followed by ether extraction yields 67–76% product .

Comparative studies show microwave methods reduce reaction times from hours to minutes versus conventional heating .

Catalytic One-Pot Aldol-Cyclization Strategy

A green chemistry approach utilizes glycerol as solvent and p-anisidine catalyst for cascade aldol-cyclization :

| Parameter | Optimal Value |

|---|---|

| Catalyst loading | 20 mol% |

| Temperature | 65°C |

| Time | 0.5 hours |

| Yield | 80% |

Mechanistic insight : The base promotes keto-enol tautomerization, enabling nucleophilic attack on 2-formylbenzoic acid derivatives . Scaling trials demonstrated consistent yields up to 10 mmol scale.

Friedel-Crafts Acylation of Naphthalene

Classical electrophilic substitution remains viable for large-scale production:

-

Acylation : Naphthalene reacts with oxalyl chloride in AlCl-catalyzed Friedel-Crafts reaction .

-

Hydrolysis : Resulting 1-naphthoyl chloride intermediate hydrolyzed to β-keto acid under basic conditions .

Challenges include regioselectivity control (predominantly α-position acylation) and managing polyacylated byproducts.

Condensation Reactions with Malonate Esters

A novel protocol employs dimethyl malonate and naphthalene-1-carbaldehyde under Lewis acid catalysis :

-

Key step : Wittig rearrangement followed by enzymatic hydrolysis yields 85% α-hydroxy-β-keto acid derivatives .

-

Diastereoselectivity : Up to 20:1 dr achieved using phosphate buffer/DMSO solvent systems .

Comparative Analysis of Methodologies

| Method | Yield (%) | Time | Scalability | Sustainability |

|---|---|---|---|---|

| Enzymatic | 95 | 0.5 hr | Moderate | High |

| Microwave | 76 | 25 min | High | Medium |

| Catalytic one-pot | 80 | 0.5 hr | High | High |

| Friedel-Crafts | 65 | 6 hr | Industrial | Low |

| Condensation | 85 | 24 hr | Lab-scale | Medium |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 3-(Naphthalen-1-yl)-2-oxopropanoic acid?

- Methodological Answer : A high-yield synthesis (88%) involves Friedel-Crafts acylation or condensation reactions under controlled conditions. Key steps include purification via column chromatography and validation using HPLC (retention time: 2.64 min) and IR spectroscopy (C=O stretch at 1704 cm⁻¹). Mass spectrometry (MS) confirms the molecular ion [M+Na]⁺ at m/z 368, while thin-layer chromatography (Tf = 0.49 in EtOAc/1% HOAc) monitors reaction progress .

| Characterization Data | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀O₃ |

| Molecular Weight | 214.22 g/mol |

| HPLC Retention Time | 2.64 min |

| IR Absorption (C=O) | 1704 cm⁻¹ |

Q. How can crystallographic tools like SHELX enhance structural analysis of this compound?

- Methodological Answer : SHELX software (e.g., SHELXL for refinement) is critical for single-crystal X-ray diffraction studies. It resolves challenges like twinning or high-resolution data, enabling precise determination of bond lengths and angles. For example, SHELXPRO interfaces with macromolecular applications, aiding in electron density mapping for functional group positioning .

Advanced Research Questions

Q. How do halogen substituents (e.g., Cl, F) on the phenyl ring influence the compound's reactivity and biological activity?

- Methodological Answer : Halogens at ortho/para positions (e.g., 3-(3-Chloro-2-fluorophenyl)-2-oxopropanoic acid) enhance electrophilicity via electron-withdrawing effects, altering nucleophilic substitution kinetics. Comparative studies using derivatives (e.g., 3-(2-Bromo-5-chlorophenyl)-2-oxopropanoic acid) show increased binding affinity to enzymes like cytochrome P450, validated via kinetic assays and DFT calculations .

Q. What computational strategies predict the compound's interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes such as BacB isomerase. Parameters include binding energy (ΔG < -6 kcal/mol) and hydrogen bonding with active-site residues (e.g., Tyr-154). Validation via isothermal titration calorimetry (ITC) confirms predicted binding modes .

Q. How can structural analogs of this compound serve as enzyme inhibitors in metabolic pathways?

- Methodological Answer : Analogues like 3-(4-hydroxycyclohexa-1,5-dienyl)-2-oxopropanoic acid (H₂HPP₄) act as competitive inhibitors in Bacillus subtilis pathways. BacB-catalyzed isomerization assays (pH 7.4, 37°C) reveal IC₅₀ values < 10 µM. Structure-activity relationship (SAR) studies highlight the ketone group's role in transition-state mimicry .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported yields for Friedel-Crafts acylation syntheses?

- Methodological Answer : Variability arises from reaction time (12–24 hr) and catalyst (AlCl₃ vs. FeCl₃). Optimize via Design of Experiments (DoE) with response surface methodology (RSM). For example, a 18-hour reaction at 60°C with AlCl₃ improves yield from 70% to 88% while minimizing byproducts .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.